![molecular formula C10H6N4O2 B4882636 2-[(4-Nitroanilino)methylidene]propanedinitrile](/img/structure/B4882636.png)
2-[(4-Nitroanilino)methylidene]propanedinitrile
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Overview
Description
2-[(4-Nitroanilino)methylidene]propanedinitrile is an organic compound with the molecular formula C10H5N3O2. It is also known by its IUPAC name, 2-(4-nitrobenzylidene)malononitrile. This compound is characterized by the presence of a nitro group attached to an aniline moiety, which is further linked to a propanedinitrile group. The compound is notable for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitroanilino)methylidene]propanedinitrile typically involves the condensation reaction between 4-nitroaniline and malononitrile. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction proceeds as follows:
[ \text{4-Nitroaniline} + \text{Malononitrile} \xrightarrow{\text{Piperidine}} \text{this compound} ]
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitroanilino)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-[(4-Aminoanilino)methylidene]propanedinitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Nitroanilino)methylidene]propanedinitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Nitroanilino)methylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can result in the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the propanedinitrile group.
4-Nitroaniline: Similar structure but lacks the propanedinitrile group.
Malononitrile: Contains the propanedinitrile group but lacks the nitroaniline moiety.
Uniqueness
2-[(4-Nitroanilino)methylidene]propanedinitrile is unique due to the presence of both the nitroaniline and propanedinitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-nitroanilino)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-5-8(6-12)7-13-9-1-3-10(4-2-9)14(15)16/h1-4,7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRSMDNLVOYORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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